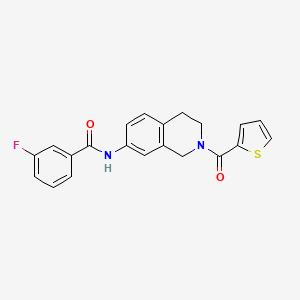

3-fluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

描述

属性

IUPAC Name |

3-fluoro-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN2O2S/c22-17-4-1-3-15(11-17)20(25)23-18-7-6-14-8-9-24(13-16(14)12-18)21(26)19-5-2-10-27-19/h1-7,10-12H,8-9,13H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVGRFTIBDPUCCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)F)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 3-fluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the tetrahydroisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the thiophene-2-carbonyl group: This step often involves a Friedel-Crafts acylation reaction, where thiophene is acylated using an acyl chloride in the presence of a Lewis acid catalyst.

Amidation: The final step involves the formation of the amide bond between the benzoyl chloride and the amine group on the tetrahydroisoquinoline core.

Industrial production methods would likely involve optimization of these steps to improve yield and reduce costs, potentially using continuous flow chemistry techniques.

化学反应分析

3-fluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

3-fluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a lead compound in the development of new pharmaceuticals, particularly for its potential activity against certain diseases.

Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

Industrial Applications: The compound can be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

作用机制

The mechanism of action of 3-fluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

相似化合物的比较

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its 3-fluorobenzamide moiety, tetrahydroisoquinoline core, and thiophene-2-carbonyl substituent. Below is a comparative analysis with structurally or functionally related benzamide derivatives:

Fluorinated Benzamides

- Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide): Features a trifluoromethyl group and isopropoxyphenyl substituent. Used as a fungicide, highlighting the role of fluorine in enhancing lipophilicity and target binding .

- Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide): Contains multiple fluorine atoms and a pyridine ring, contributing to its herbicidal activity via phytoene desaturase inhibition .

- Target Compound: The 3-fluoro substituent may improve metabolic stability compared to non-fluorinated analogs, while the tetrahydroisoquinoline-thiophene system could enhance conformational rigidity.

Heterocyclic Substituents

- Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide): Lacks heterocyclic motifs but shares a benzamide backbone. Its isopropoxyphenyl group is critical for antifungal activity .

- Compounds 7–9 (1,2,4-triazole-thiones): Synthesized via cyclization of hydrazinecarbothioamides, these derivatives emphasize the role of sulfur-containing heterocycles in modulating redox properties and bioactivity .

- Target Compound : The thiophene-2-carbonyl group may confer distinct electronic properties (e.g., π-π stacking) compared to phenyl or triazole substituents.

Tetrahydroisoquinoline Derivatives

- Target Compound: The tetrahydroisoquinoline core may facilitate interactions with neurotransmitter receptors (e.g., opioid or serotonin receptors), though this remains speculative without direct evidence.

Data Tables

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Research Findings

- Synthesis Insights : The target compound’s synthesis may parallel methods for fluorinated benzamides, such as TFA-mediated deprotection (e.g., removal of Boc groups) or coupling reactions involving activated esters.

- Spectroscopic Characterization : IR and NMR data for analogous compounds (e.g., C=O stretching at ~1660–1680 cm⁻¹, absence of S-H bands in thione tautomers) suggest protocols for confirming the target’s structure .

- Structure-Activity Relationships (SAR) : Fluorine and thiophene substituents are associated with enhanced binding affinity and metabolic stability in agrochemicals, though specific data for the target compound are lacking .

生物活性

The compound 3-fluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The molecular structure of the compound includes a fluorinated benzamide moiety linked to a thiophene-2-carbonyl group and a tetrahydroisoquinoline scaffold. The presence of the fluorine atom and the unique heterocyclic structures contribute to its biological activity.

Antitumor Activity

Research has indicated that compounds with similar structural features exhibit significant antitumor properties. For instance, derivatives of tetrahydroisoquinoline have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound under review may share these characteristics due to its structural analogies with known antitumor agents.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy. Studies have highlighted that fluorinated compounds often exhibit enhanced binding affinities for target enzymes due to their electronic properties. For example, related compounds have shown activity against acetylcholinesterase (AChE), which is critical for treating neurodegenerative diseases such as Alzheimer's. The inhibition of AChE by structurally similar compounds demonstrates a promising avenue for further exploration in this context.

The mechanism by which This compound exerts its biological effects may involve:

- Interaction with Biological Targets : The compound likely interacts with specific receptors or enzymes, leading to altered biochemical pathways.

- Modulation of Signaling Pathways : It may affect signaling cascades involved in cell proliferation and apoptosis.

- Structural Stability : The incorporation of fluorine can enhance metabolic stability and bioavailability.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated the antitumor properties of tetrahydroisoquinoline derivatives; found significant inhibition of cancer cell lines (IC50 values in low micromolar range). |

| Study 2 | Explored enzyme inhibition; demonstrated that fluorinated compounds possess higher selectivity for AChE over butyrylcholinesterase (BChE), suggesting therapeutic potential in Alzheimer's treatment. |

| Study 3 | Analyzed the pharmacokinetics; indicated favorable absorption and distribution characteristics for similar compounds with a logP value conducive to blood-brain barrier penetration. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。